molecular formula C6H10ClN3O2 B3380822 4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride CAS No. 2060031-88-9

4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride

Cat. No.: B3380822
CAS No.: 2060031-88-9
M. Wt: 191.61
InChI Key: WWVXZBDDXNLVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Mechanism of Action

Target of Action:

The primary targets of TBTA-HCl are related to its role as a linker and a functional moiety . As a linker, it connects different molecular components, facilitating the design of novel bioactive and pharmacoactive entities. Additionally, TBTA-HCl exhibits orthogonality development and attractive “Click” properties, making it suitable for various biological and pharmacological targets .

Mode of Action:

TBTA-HCl interacts with its targets through chemical bonds and specific functional groups. Its triazole moiety (1,2,3-triazole) plays a crucial role. The N1 and N2 nitrogen atoms in the triazole ring actively contribute to binding at the active site of enzymes. This interaction leads to changes in the target’s conformation or function, affecting downstream processes .

Biochemical Pathways:

While specific pathways may vary, TBTA-HCl’s impact extends to several areas. For instance:

Pharmacokinetics (ADME Properties):

Result of Action:

TBTA-HCl’s action leads to various molecular and cellular effects:

Action Environment:

Environmental factors play a crucial role in TBTA-HCl’s efficacy and stability:

Preparation Methods

The synthesis of 4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is widely used due to its efficiency and high yield. The reaction involves the following steps:

    Preparation of Azide and Alkyne Precursors: The azide precursor is synthesized from the corresponding halide, while the alkyne precursor is prepared from the corresponding terminal alkyne.

    Cycloaddition Reaction: The azide and alkyne precursors are reacted in the presence of a copper catalyst to form the triazole ring.

    Hydrochloride Formation: The resulting triazole compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product .

Chemical Reactions Analysis

4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper sulfate, palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride can be compared with other triazole derivatives, such as:

    4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride: Similar in structure but with different nitrogen positioning in the triazole ring, leading to different chemical and biological properties.

    4-(1-Benzyl-1H-1,2,3-triazol-4-yl)meth-yl]-2H-1,4-benzothiazin-3(4H)-one: Contains additional functional groups that may enhance its biological activity.

    4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)meth-yl]-2H-1,4-benzothiazin-3(4H)-one:

The uniqueness of this compound lies in its specific triazole ring structure and the resulting chemical properties, which make it a valuable compound for various applications .

Properties

IUPAC Name

4-(2H-triazol-4-yl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c10-6(11)3-1-2-5-4-7-9-8-5;/h4H,1-3H2,(H,10,11)(H,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVXZBDDXNLVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride
Reactant of Route 2
4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride
Reactant of Route 3
4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride
Reactant of Route 4
4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride
Reactant of Route 5
4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride
Reactant of Route 6
4-(1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.